![molecular formula C12H19N3O B1470389 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098019-20-4](/img/structure/B1470389.png)
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The exact structure of the compound, including the positions of the cyclopropyl, piperidin-4-ylmethyl, and hydroxyl groups on the pyrazole ring, could not be determined from the available information.
Scientific Research Applications
Synthetic Chemistry and Drug Design
The compound serves as a versatile intermediate in synthetic chemistry, particularly in the design of new pharmaceutical agents. Its structure allows for the introduction of various substituents, which can lead to the development of novel drugs with potential therapeutic applications .
Biological Significance in Medicinal Chemistry
As a part of bicyclic [6 + 6] systems like pyrimido[4,5-d]pyrimidines, this compound may exhibit significant biological activities. These activities are crucial in medicinal chemistry for the creation of compounds with potential benefits in treating diseases .
Antiviral Research
Derivatives of this compound could be synthesized and tested for antiviral properties. The structural flexibility allows for modifications that can target specific viral enzymes or replication mechanisms .
Anti-inflammatory Applications
The compound’s framework can be utilized to develop anti-inflammatory agents. By modifying the core structure, researchers can synthesize derivatives that may inhibit key inflammatory pathways or cytokines .
Cancer Therapeutics
The unique structure of this compound makes it a candidate for the development of anticancer drugs. It can be used to create molecules that interfere with cancer cell signaling or proliferation .
Neuropharmacology
Given its piperidine component, the compound could influence neurological pathways and receptors. This makes it a potential starting point for the development of drugs targeting neurological disorders.
properties
IUPAC Name |
5-cyclopropyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKYJINYRZTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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